molecular formula C10H20ClNO2 B13028201 1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride

1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride

Cat. No.: B13028201
M. Wt: 221.72 g/mol
InChI Key: JIOJESYYIJOZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride typically involves the hydrogenation of 3,5-dimethylpyridine . The reaction conditions often include the use of a palladium catalyst under hydrogen gas. Another method involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium triethylborohydride for reduction, and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, piperidine derivatives generally exert their effects by interacting with neurotransmitter receptors, enzymes, and other biological targets . These interactions can lead to various pharmacological effects, including modulation of neurotransmitter release and inhibition of enzyme activity.

Comparison with Similar Compounds

1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-8-5-9(2)7-11(6-8)4-3-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H

InChI Key

JIOJESYYIJOZDC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CCC(=O)O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.